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Amine-PEG4-Desthiobiotin

Cat. No.: B11828140
M. Wt: 432.6 g/mol
InChI Key: DQZZCBCJTNOZDL-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Reversible Affinity Tags in Biological Systems

In biomedical research, particularly in proteomics and molecular biology, the isolation and purification of specific proteins from complex mixtures like cell lysates is a fundamental step. abcam.com This is often achieved using a technique called affinity purification, where a "tag" is attached to the protein of interest, allowing it to be selectively captured. abcam.comtandfonline.com

The strength of the interaction between the tag and its binding partner is a critical factor. While a strong bond ensures efficient capture, it can also create a significant challenge when the time comes to release the purified protein. The use of harsh chemical conditions to break these strong bonds can denature or damage the protein, rendering it non-functional for subsequent experiments. abcam.comrsc.org

This is where reversible affinity tags become highly significant. rsc.org They are designed to bind strongly enough for effective purification but also to be released under mild, non-damaging conditions. abcam.com This "soft release" characteristic is crucial for preserving the protein's natural structure and biological activity. thermofisher.com The ability to retrieve intact and functional proteins is essential for studying their behavior, interactions, and therapeutic potential. rsc.org

Overview of Desthiobiotin and Polyethylene (B3416737) Glycol Linkers in Bioconjugation

The functionality of Amine-PEG4-Desthiobiotin is derived from its two key components: the desthiobiotin tag and the polyethylene glycol (PEG) linker.

Desthiobiotin: Desthiobiotin is a stable, sulfur-free analog of biotin (B1667282) (Vitamin B7). broadpharm.com Biotin is well-known for its incredibly strong and near-irreversible bond with the protein streptavidin, a property widely used in biological assays. rsc.org Desthiobiotin, however, binds to streptavidin with a lower affinity. thermofisher.com This interaction is still highly specific and strong enough for reliable capture, but it can be easily reversed by introducing free biotin, which competes for the binding sites on streptavidin and displaces the desthiobiotin-tagged molecule. biosyn.comnanocs.net This allows for the gentle elution of the target molecule without resorting to harsh conditions that could compromise its integrity. thermofisher.combiosyn.com

Polyethylene Glycol (PEG) Linkers: Polyethylene glycol (PEG) linkers are chains of repeating ethylene (B1197577) glycol units used in bioconjugation to connect different molecular components. purepeg.combroadpharm.com These linkers possess several desirable properties:

Hydrophilicity: PEG linkers are water-soluble, which helps to improve the solubility of hydrophobic molecules they are attached to. axispharm.comprecisepeg.com

Flexibility and Spacing: They act as flexible spacer arms, which can minimize steric hindrance between the conjugated molecules, allowing each component to function optimally. precisepeg.com

Biocompatibility: PEGylation, the process of attaching PEG chains, is known to enhance the stability of biomolecules and can reduce their immunogenicity (the tendency to provoke an immune response). purepeg.comaxispharm.com

In this compound, the "PEG4" designation indicates a discrete linker made of four PEG units, providing a defined length and molecular weight. broadpharm.com

Rational Design Principles of this compound for Enhanced Utility

The structure of this compound is a product of rational design, where each component is chosen to fulfill a specific role, creating a highly useful and versatile research tool.

The Primary Amine (-NH2) Group: This functional group serves as the primary point of attachment. It can be readily reacted with carboxyl groups on other molecules (such as those found on the amino acid residues aspartate and glutamate (B1630785) in proteins) using a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). thermofisher.comfishersci.com This provides a straightforward method for labeling proteins and other carboxyl-containing molecules.

The Desthiobiotin Tag: This component provides the reversible purification capability. As discussed, its moderate affinity for streptavidin allows for efficient capture followed by gentle elution, preserving the biological function of the purified molecule. thermofisher.comnanocs.net This feature is a significant advantage over standard biotin-based systems that require denaturing conditions for release.

This deliberate combination of an amine handle for conjugation, a solubilizing and flexible PEG linker, and a reversible desthiobiotin affinity tag makes this compound an ideal reagent for applications requiring both effective labeling and gentle, non-destructive purification of target biomolecules.

Data Tables

Table 1: Properties of this compound Components

Component Key Function Benefit in the Compound
Primary Amine (-NH2) Reactive handle for conjugation Allows for covalent attachment to carboxyl groups on proteins and other molecules. thermofisher.com
PEG4 Linker Hydrophilic spacer Increases water solubility, reduces steric hindrance, and enhances stability. thermofisher.comaxispharm.comprecisepeg.com

| Desthiobiotin | Reversible affinity tag | Enables specific binding to streptavidin and gentle elution with free biotin. thermofisher.combiosyn.comnanocs.net |

Table 2: Comparison of Biotin and Desthiobiotin Affinity

Affinity Tag Binding Partner Binding Affinity (Kd) Elution Conditions
Biotin Streptavidin ~10⁻¹⁵ M rsc.org Harsh, denaturing conditions (e.g., low pH, high temperature)

| Desthiobiotin | Streptavidin | ~10⁻¹¹ M thermofisher.com | Mild, competitive displacement with free biotin. thermofisher.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40N4O6 B11828140 Amine-PEG4-Desthiobiotin

Properties

Molecular Formula

C20H40N4O6

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C20H40N4O6/c1-17-18(24-20(26)23-17)5-3-2-4-6-19(25)22-8-10-28-12-14-30-16-15-29-13-11-27-9-7-21/h17-18H,2-16,21H2,1H3,(H,22,25)(H2,23,24,26)/t17-,18+/m0/s1

InChI Key

DQZZCBCJTNOZDL-ZWKOTPCHSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN

Origin of Product

United States

Synthetic Methodologies for Amine Peg4 Desthiobiotin and Its Analogues

Strategies for Incorporating the Amine Terminus

The introduction of a primary amine at the terminus of a PEG chain is a fundamental step in the synthesis of Amine-PEG4-Desthiobiotin. Several robust methods have been developed to convert readily available hydroxyl-terminated PEGs into their amine-functionalized counterparts.

A prevalent two-step strategy involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution and subsequent transformation to the amine. One common approach is the conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or toluenesulfonyl chloride, respectively. The resulting sulfonate ester is then reacted with sodium azide (B81097) to introduce an azido (B1232118) group, which is subsequently reduced to a primary amine using reducing agents like triphenylphosphine (B44618) (a Staudinger reaction) or by catalytic hydrogenation. mdpi.com

Alternatively, the Mitsunobu reaction provides another route to the amine terminus. mdpi.com In this method, the hydroxyl-terminated PEG is reacted with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting phthalimido-PEG is then treated with hydrazine (B178648) to liberate the primary amine. mdpi.com

Direct conversion of the hydroxyl group to an amine can also be achieved, although this is less common for PEG derivatives. More specialized methods, such as the use of a non-covalent protection strategy for amino alcohols in the ring-opening polymerization of ethylene (B1197577) oxide, have been explored to directly yield amine-terminated PEGs. google.com

Method Key Reagents Intermediate Key Advantages Reference(s)
Mesylation/Tosyl-ation and Azide Substitution1. MsCl or TsCl, base2. NaN₃3. PPh₃ or H₂/PdAzido-PEGHigh efficiency and yield. mdpi.com
Mitsunobu ReactionPhthalimide, PPh₃, DEAD/DIAD, then HydrazinePhthalimido-PEGGood for a range of substrates. mdpi.com
Direct PolymerizationAmino alcohol initiator with non-covalent protectionN/AOne-step synthesis of amine-PEG. google.com

Approaches for PEGylation and Desthiobiotin Moiety Integration

The assembly of the complete this compound molecule requires the strategic coupling of the desthiobiotin moiety to the PEG linker that already possesses a protected or precursor amine terminus. This is typically achieved by forming a stable amide bond between the carboxylic acid of desthiobiotin and an amine-terminated PEG linker.

The synthesis often commences with a heterobifunctional PEG linker, for instance, a PEG with a hydroxyl group at one end and a protected amine (e.g., with a Boc or Fmoc group) at the other. The free hydroxyl group can then be activated, for example by conversion to a mesylate, and used to alkylate a suitable precursor. However, a more direct approach involves the use of a commercially available or synthesized amine-terminated PEG linker.

The carboxylic acid of desthiobiotin is activated to facilitate amide bond formation. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The activated desthiobiotin is then reacted with the amine-terminated PEG linker to yield the desired this compound, which may require a final deprotection step if a protected amine was used.

A representative synthetic scheme would involve:

Activation of the carboxylic acid of desthiobiotin using EDC and NHS.

Reaction of the activated desthiobiotin-NHS ester with an excess of an amine-terminated PEG4 linker.

Purification of the resulting this compound conjugate by chromatography.

This method ensures a high yield of the final product and is amenable to scaling up.

Diversification of this compound Derivatives for Specific Applications

To expand the utility of the desthiobiotin-PEG linker, the terminal amine can be replaced with other reactive functional groups. This diversification allows for a broader range of bioconjugation strategies, including click chemistry and Staudinger ligation.

Alkyne and DBCO-Functionalized Desthiobiotin-PEG Linkers

For applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), the terminal amine of the linker is replaced with an alkyne or a dibenzocyclooctyne (DBCO) group, respectively. medchemexpress.com

The synthesis of an alkyne-functionalized linker can be achieved by reacting an amine-terminated PEG-desthiobiotin precursor with an alkyne-containing activated ester, such as propargyl-NHS ester. Alternatively, a more common route involves the synthesis of a heterobifunctional PEG linker with an alkyne at one end and a group reactive towards desthiobiotin at the other.

For the synthesis of DBCO-functionalized linkers, a common strategy is to react this compound with a DBCO-NHS ester. rsc.orgnih.gov This reaction proceeds readily in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with a mild base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to yield the desired DBCO-PEG4-Desthiobiotin. rsc.orgnih.gov The hydrophilic PEG spacer in these constructs helps to minimize aggregation and steric hindrance during subsequent conjugation reactions. baseclick.eu

Derivative Functional Group Key Synthetic Step Application Reference(s)
Alkyne-PEG4-DesthiobiotinTerminal AlkyneAmide coupling of amine-PEG-desthiobiotin with an alkyne-NHS ester.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govrsc.org
DBCO-PEG4-DesthiobiotinDibenzocyclooctyne (DBCO)Reaction of this compound with DBCO-NHS ester.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) medchemexpress.comrsc.orgnih.gov

Phosphine-Functionalized Desthiobiotin-PEG Linkers

Phosphine-functionalized linkers are primarily designed for Staudinger ligation, a bioorthogonal reaction between a phosphine (B1218219) and an azide to form a stable amide bond. thermofisher.comnih.gov The synthesis of a Phosphine-PEG4-Desthiobiotin linker typically involves the amide coupling of a phosphine-containing carboxylic acid with this compound.

A common phosphine building block is 2-(diphenylphosphino)terephthalic acid methyl ester. This can be coupled to the amine terminus of the desthiobiotin-PEG linker using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The resulting phosphine-functionalized linker is often protected as a borane (B79455) adduct to prevent oxidation during synthesis and handling, and the borane group is removed prior to the Staudinger ligation. uq.edu.au

Hydrazide-Functionalized Desthiobiotin-PEG Linkers

Hydrazide-functionalized linkers are valuable for their ability to react with aldehydes and ketones to form hydrazone linkages, which can be designed to be stable or cleavable under specific pH conditions. acs.orgnih.gov The synthesis of Hydrazide-PEG4-Desthiobiotin can be achieved through several routes.

One straightforward method is the hydrazinolysis of an ester-terminated PEG-desthiobiotin precursor. For example, a Boc-protected amine-PEG-acid can be coupled to desthiobiotin, followed by deprotection of the Boc group and conversion of the terminal carboxylic acid to a methyl or ethyl ester. Subsequent treatment with hydrazine hydrate (B1144303) will yield the desired hydrazide-functionalized linker. acs.org

Alternatively, a pre-formed hydrazide-PEG linker can be coupled to desthiobiotin. For instance, a commercially available Boc-protected PEG-hydrazide can be deprotected and then reacted with an activated desthiobiotin (e.g., desthiobiotin-NHS ester) to form the final product.

Derivative Functional Group Key Synthetic Step Application Reference(s)
Phosphine-PEG4-DesthiobiotinTriarylphosphineAmide coupling of a phosphine-carboxylic acid with this compound.Staudinger Ligation thermofisher.comnih.gov
Hydrazide-PEG4-DesthiobiotinHydrazide (-CONHNH₂)Hydrazinolysis of an ester-terminated PEG-desthiobiotin.Hydrazone ligation with aldehydes/ketones. acs.orgnih.gov

Advanced Bioconjugation Chemistry of Amine Peg4 Desthiobiotin

Amine-Reactive Conjugation Mechanisms

The primary amine group on Amine-PEG4-desthiobiotin is a nucleophile, making it an excellent target for various conjugation chemistries. thermofisher.com This functional group is readily accessible on the outer surfaces of proteins at physiological pH and can be specifically targeted by several reactive groups to form stable covalent bonds. thermofisher.com

Carbodiimide-Mediated Amidation with Carboxyl Groups

One of the most common methods for conjugating this compound involves the formation of a stable amide bond with carboxylic acid groups present on target biomolecules, such as proteins. This reaction is facilitated by a carbodiimide (B86325) crosslinker, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). thermofisher.com

The mechanism involves the activation of a carboxyl group (-COOH) on a protein by EDC, which forms a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is susceptible to nucleophilic attack. To prevent hydrolysis of the intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea into a more stable amine-reactive NHS ester. thermofisher.com The primary amine of this compound then reacts with this activated carboxyl group (or the more stable NHS ester) to form a stable amide linkage. thermofisher.com

To ensure that the protein's carboxyl groups react with the this compound rather than with primary amines on an adjacent protein (which would cause polymerization), reaction conditions must be optimized. thermofisher.com This is typically achieved by using a large molar excess of this compound relative to the protein and a limiting amount of the EDC crosslinker. thermofisher.com The reaction is generally performed in buffers free of extraneous primary amines or carboxyls, such as MES buffer at a pH between 4.7 and 6.0, to maximize conjugation efficiency. thermofisher.com

ReagentRole in ConjugationResulting Bond
This compound Provides the primary amine for nucleophilic attackAmide
Target Biomolecule Provides the carboxyl group (-COOH)Amide
EDC (Carbodiimide) Activates carboxyl groups to form a reactive intermediate-
NHS/Sulfo-NHS (Optional) Stabilizes the activated intermediate, improving efficiency-

Other Amine-Reactive Linkage Chemistries

Beyond carbodiimide chemistry, the primary amine of this compound can be targeted by other electrophilic functional groups to form stable covalent linkages.

N-hydroxysuccinimide (NHS) Esters: NHS esters are among the most popular amine-reactive functional groups used in bioconjugation. thermofisher.com Molecules pre-activated with an NHS ester react efficiently with the primary amine of this compound at physiological to slightly alkaline pH (7.2-9) to yield a stable amide bond, releasing NHS as a byproduct. thermofisher.combroadpharm.com This method is straightforward as it does not require an activating agent like EDC during the final conjugation step. wordpress.com

Isothiocyanates: The isothiocyanate group (-N=C=S) reacts with primary amines to form a stable thiourea (B124793) linkage. thermofisher.com While less common than NHS esters for this specific molecule, it represents another viable acylation strategy for conjugating this compound. thermofisher.com

Reactive Group on TargetLinkage Formed with AminepH Condition
NHS EsterAmide7.2 - 9
IsothiocyanateThiourea7.0 - 9.0

Integration with Click Chemistry Paradigms

This compound serves as a foundational building block for creating more complex probes used in bioorthogonal "click chemistry" reactions. Its primary amine allows for the straightforward synthesis of desthiobiotin tags functionalized with bioorthogonal handles, such as alkynes, strained cyclooctynes, or phosphines.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

To integrate this compound into the CuAAC pathway, it must first be functionalized with either an alkyne or an azide (B81097). A common strategy is to react the terminal amine with an alkyne-containing NHS ester (e.g., propargyl-NHS ester). This reaction creates Alkyne-PEG4-Desthiobiotin. This derivative can then be "clicked" onto any azide-modified biomolecule in the presence of a copper(I) catalyst, forming a stable triazole ring. medchemexpress.com This two-step process allows for the specific labeling of azide-tagged proteins, nucleic acids, or other macromolecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free variant of click chemistry that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. To prepare a SPAAC-compatible reagent, this compound is reacted with a DBCO-NHS ester. The resulting DBCO-PEG4-Desthiobiotin can then be directly conjugated to azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. broadpharm.com

Staudinger Ligation with Azide-Containing Biomolecules

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between a specifically engineered phosphine (B1218219) and an azide. nih.gov To utilize this compound in this context, it is first converted into a phosphine-functionalized reagent. This is typically achieved through an amide coupling reaction between the amine group of this compound and a phosphine-containing carboxylic acid, such as 2-(diphenylphosphino)terephthalic acid. The resulting Phosphine-PEG4-Desthiobiotin can then specifically and covalently link to biomolecules that have been metabolically or chemically tagged with azides.

Click Chemistry ParadigmDerivative of this compoundKey Reactive GroupsApplication
CuAAC Alkyne-PEG4-DesthiobiotinTerminal Alkyne + Azide (with Cu(I) catalyst)Specific labeling of azide-modified molecules. medchemexpress.com
SPAAC DBCO-PEG4-DesthiobiotinDBCO (strained alkyne) + AzideCopper-free labeling, suitable for live-cell applications. broadpharm.com
Staudinger Ligation Phosphine-PEG4-DesthiobiotinTriarylphosphine + AzideBioorthogonal ligation to form a stable amide bond.

Conjugation to Diverse Biomolecular Classes

This compound is a versatile bioconjugation reagent due to its terminal primary amine, flexible polyethylene (B3416737) glycol (PEG) spacer, and reversible biotin-like moiety. The primary amine serves as a nucleophilic handle for covalent attachment to various functional groups on biomolecules, enabling their labeling and subsequent purification or detection.

Oligonucleotide and RNA Modification Techniques

Labeling oligonucleotides and RNA with this compound can be accomplished through several synthetic strategies, typically involving the introduction of a reactive group onto the nucleic acid either during or after synthesis.

One common method involves synthesizing the oligonucleotide with an activated N-Hydroxysuccinimide (NHS) ester. biosyn.com This amine-reactive group can be incorporated at the 5' or 3' terminus, or even internally. The NHS ester reacts efficiently with the primary amine of this compound in a buffered solution (typically pH 7-9) to form a stable amide linkage. biosyn.comcreative-biogene.com

An alternative approach targets the terminal 5' phosphate (B84403) group present on synthetic oligonucleotides. Using EDC chemistry, similar to that for proteins, the phosphate group can be activated in the presence of a catalyst like imidazole. thermofisher.com The activated phosphate then reacts with the amine of this compound to form a stable phosphoramidate (B1195095) bond. thermofisher.com This method allows for the direct labeling of the 5' terminus without requiring a pre-functionalized oligonucleotide.

For RNA, a unique strategy involves the 3'-terminal ribonucleoside. The cis-diol of the ribose sugar can be oxidized using sodium periodate (B1199274) (NaIO₄), which cleaves the bond between the 2' and 3' carbons to generate two reactive aldehyde groups. glenresearch.com These aldehydes can then be covalently linked to the amine group of this compound through reductive amination. This reaction first forms an intermediate Schiff base or morpholino ring, which is then stabilized by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) to yield a stable secondary amine linkage. glenresearch.comacs.org

Table 2: Oligonucleotide and RNA Modification with this compound

Strategy Target Functional Group Key Reagents Resulting Bond Biomolecule Type
NHS Ester Coupling Amine-reactive NHS ester NHS-ester-modified oligonucleotide Amide DNA, RNA
EDC-Mediated Phosphate Coupling 5'-Phosphate (-PO₄) EDC, Imidazole Phosphoramidate DNA, RNA

Cell Surface and Glycoprotein Bioconjugation

This compound is a valuable tool for labeling molecules on the surface of living cells, including proteins and glycoproteins, due to the mild reaction conditions required.

For labeling the general cell surface proteome, the same EDC-mediated chemistry used for isolated proteins can be applied to living cells. This strategy targets the carboxyl groups of aspartic and glutamic acid residues on the extracellular domains of membrane proteins. acs.orgnih.gov Activating these surface-exposed carboxyls with EDC allows them to be covalently labeled by this compound. acs.org This method provides an effective way to profile cell surface proteins and is considered more selective than targeting the more abundant amine groups. acs.orgnih.gov

Glycoproteins offer a more specific target through their carbohydrate moieties. Sialic acids and other sugars within the glycan structure contain cis-diol groups that can be gently oxidized with sodium periodate. thermofisher.combiotium.com This oxidation reaction opens the sugar ring and creates reactive aldehyde functionalities. thermofisher.com These aldehydes can then be conjugated to the primary amine of this compound via reductive amination. frontiersin.orgwikipedia.org The initial reaction forms an imine (Schiff base), which is subsequently reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride. acs.orgfrontiersin.org This site-specific conjugation method is highly efficient and preserves the integrity of the protein portion of the glycoprotein, making it ideal for studying glycan-specific interactions or isolating glycoproteins from complex mixtures. thermofisher.commdpi.com

Table 3: Cell Surface and Glycoprotein Labeling with this compound

Strategy Target Biomolecule Target Functional Group Key Reagents Resulting Bond
Carbodiimide Coupling Cell Surface Proteins Exposed Carboxyl (-COOH) groups EDC Amide

Applications in Advanced Biochemical and Molecular Biology Research

Affinity Purification Methodologies

Affinity purification is a powerful technique for isolating a specific protein or protein complex from a heterogeneous mixture. The system based on the interaction between biotin (B1667282) and streptavidin is one of the most widely used due to its high affinity and specificity. However, the strength of this interaction necessitates harsh, denaturing conditions for elution, which can compromise the integrity and function of the purified molecules. Amine-PEG4-Desthiobiotin provides a solution to this limitation by enabling purification under mild conditions.

A key advantage of using desthiobiotin, the core component of this compound, is its lower binding affinity for streptavidin and its analogs like avidin (B1170675) compared to biotin. nih.govresearchgate.net The dissociation constant (Kd) for the desthiobiotin-streptavidin interaction is approximately 10⁻¹¹ M, whereas the biotin-streptavidin interaction is much stronger, with a Kd of about 10⁻¹⁵ M. epicypher.comthermofisher.cominterchim.fr This significant difference in binding affinity allows for the competitive displacement of desthiobiotinylated molecules from a streptavidin matrix under gentle, physiological conditions. fishersci.ie

Elution is typically achieved by simply incubating the streptavidin beads, which have captured the desthiobiotin-tagged target, with a buffered solution containing an excess of free biotin. nih.govnih.gov This competitive displacement releases the captured protein or complex in its native, functional state. thermofisher.com The mild elution conditions avoid the use of harsh denaturants or extreme pH, which are required to disrupt the nearly irreversible biotin-streptavidin bond. nih.gov

Table 1: Comparison of Binding Affinities to Streptavidin

Ligand Dissociation Constant (Kd) Elution Conditions
Biotin ~ 10⁻¹⁵ M Harsh (e.g., low pH, denaturants)

This interactive table summarizes the key differences in binding affinity and the resulting elution conditions for biotin and desthiobiotin.

In many biological samples, such as cell lysates, there is a population of naturally biotinylated proteins. nih.gov These endogenous proteins can bind to streptavidin-based affinity matrices and co-purify with the target of interest, leading to background noise and potentially confounding results. thermofisher.cominterchim.fr The increasing use of high-dose biotin supplements has further elevated the risk of interference in streptavidin-based assays. nih.govnih.gov

The use of desthiobiotin significantly mitigates this issue. Because the elution of desthiobiotin-tagged molecules is achieved specifically through competition with free biotin, the strongly bound endogenous biotinylated proteins remain attached to the streptavidin support. thermofisher.cominterchim.frnih.gov This "soft release" characteristic ensures that the eluted fraction is highly enriched for the desthiobiotinylated target, minimizing contamination from naturally occurring biotinylated molecules. thermofisher.com

Preserving the intricate network of interactions within a protein complex is crucial for understanding its biological function. The harsh elution methods required in traditional biotin-streptavidin affinity purification often lead to the dissociation of these non-covalent interactions. nih.gov The gentle elution protocols enabled by desthiobiotin are therefore ideal for the isolation of intact, native protein complexes. epicypher.comthermofisher.com

This methodology has been successfully applied in various research contexts. For example, RNA probes labeled with desthiobiotin have been used to pull down and identify RNA-binding proteins from cell extracts, with the resulting RNA-protein complexes being eluted in their native state for further analysis. nih.gov Similarly, desthiobiotin-based probes have been designed to capture metalloproteins from complex mixtures, allowing for the study of these enzymes and their cofactors under non-denaturing conditions. nih.gov The ability to isolate functional, intact complexes is a significant advantage for structural and functional studies. epicypher.com

Chemical Proteomics and Interactome Profiling

Chemical proteomics employs chemical probes to study protein function, interactions, and modifications on a proteome-wide scale. This compound serves as a critical component in the design of such probes, facilitating the enrichment and subsequent identification of target proteins by mass spectrometry.

Identifying the protein targets of small molecules or other ligands is a fundamental goal in chemical biology and drug discovery. Probes incorporating a ligand of interest, a reactive group, and an affinity handle like desthiobiotin are powerful tools for this purpose. The amine group of this compound can be used to attach it to a ligand, creating a probe that can be introduced to a cell lysate.

After the probe binds to its target protein(s), the entire complex is captured on a streptavidin resin. Following washes to remove non-specific binders, the probe-protein complex is gently eluted with biotin. This strategy has been used to create probes for capturing specific enzymes, such as carbonic anhydrases, from protein mixtures under very mild, non-denaturing conditions. nih.gov This approach not only identifies the binding partners but also allows for the potential recovery of active proteins.

Table 2: General Structure of a Desthiobiotin-Based Affinity Probe

Component Function Example
Targeting Moiety Binds to the protein(s) of interest A specific drug, metabolite, or metal-binding group
Linker/Spacer Provides flexibility and reduces steric hindrance Polyethylene (B3416737) Glycol (PEG)

This interactive table outlines the essential components of a chemical probe designed for the identification of ligand-binding proteins.

Mass spectrometry-based proteomics is the primary method for identifying and quantifying proteins and their post-translational modifications (PTMs). However, modified peptides are often present in low abundance and can be difficult to detect in complex samples. ebrary.net Enrichment strategies are therefore essential.

Quantitative Proteomic Workflows

This compound is instrumental in quantitative proteomic workflows designed to identify and quantify protein-protein interactions and post-translational modifications. Its utility stems from the desthiobiotin moiety, which binds to streptavidin-coated resins with high specificity but can be eluted under gentle, non-denaturing conditions using free biotin. This "soft-release" characteristic is critical for preserving the integrity of protein complexes for subsequent analysis by mass spectrometry (MS).

In a typical workflow, the primary amine group of this compound is conjugated to a "bait" protein or a chemical probe. This bait is then introduced into a cell lysate to capture its interacting "prey" proteins. The entire complex is subsequently enriched on a streptavidin affinity matrix. After washing away non-specific binders, the bait-prey complexes are eluted by competition with a biotin solution. This gentle elution avoids the harsh, denaturing conditions required to break the standard biotin-streptavidin bond, thereby keeping protein complexes intact.

This affinity purification strategy is readily coupled with quantitative MS techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT). nih.govbiorxiv.org For instance, by comparing the proteomic profiles of cells grown in "light," "medium," and "heavy" SILAC media under different experimental conditions, researchers can quantify dynamic changes in protein interactions. nih.gov The use of desthiobiotin-based probes in these workflows minimizes the co-purification of endogenously biotinylated proteins and ensures that the identified interactions are specific and physiologically relevant. nih.govfishersci.ie

Table 1: Comparison of Affinity Tags in Proteomic Workflows

Feature Biotin Desthiobiotin
Binding Affinity to Streptavidin Very High (Kd ~10-15 M) High (Kd ~10-11 M)
Elution Conditions Harsh, denaturing (e.g., boiling in SDS-PAGE buffer, low pH) Gentle, competitive (e.g., free biotin solution at neutral pH)
Preservation of Protein Complexes Poor; complexes often dissociate Excellent; interactions are preserved

| Co-purification of Endogenous Biotinylated Proteins | High | Minimal |

Molecular Probe Development and Assay Integration

The unique trifunctional structure of this compound—comprising a reactive handle, a spacer, and a reversible tag—makes it a powerful component in the development of sophisticated molecular probes and their integration into various bioassays.

Development of PROTAC Linkers for Targeted Protein Degradation

This compound serves as a versatile PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

The linker's length and composition are critical for the PROTAC's efficacy, as they dictate the spatial orientation of the target protein and the E3 ligase to form a productive ternary complex. This compound provides a flexible and hydrophilic PEG4 spacer, which can improve the solubility and cell permeability of the final PROTAC molecule. The terminal amine group offers a convenient attachment point for coupling to either the target protein ligand or the E3 ligase ligand through standard amide bond formation. While the desthiobiotin moiety is not directly involved in the degradation mechanism, its presence in the linker can be exploited during the synthesis and purification stages of the PROTAC.

Biosensor Surface Functionalization for Interaction Analysis

In the field of interaction analysis, particularly with techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), this compound is used to immobilize molecules of interest onto sensor surfaces. medchemexpress.comnih.gov These technologies measure real-time binding events between a molecule immobilized on a sensor chip and an analyte in solution.

The standard method for high-affinity immobilization involves coating the sensor surface with streptavidin. A ligand of interest can be conjugated to this compound via its primary amine. This desthiobiotinylated ligand is then easily and specifically captured by the streptavidin-coated surface. sartorius.com The PEG4 spacer provides flexibility and extends the ligand away from the sensor surface, reducing steric hindrance and ensuring its accessibility for binding to analytes. The key advantage of using desthiobiotin over biotin in this context is the potential for surface regeneration under mild conditions, allowing for the reuse of the sensor chip in some applications. researchgate.net

RNA Pull-Down Assays for Modified RNA Identification

This compound is a valuable reagent for studying RNA-protein interactions and identifying modified RNA species. In RNA pull-down assays, a specific RNA sequence of interest (the "bait") is used to isolate its binding proteins from a cell extract. The ability to gently elute the captured RNA-protein complexes is crucial for identifying bona fide interactors and for subsequent analysis.

The amine group of this compound can be used to synthesize desthiobiotin-labeled RNA probes or ligands. For example, it can be incorporated into a cytidine (B196190) bisphosphate nucleotide and then enzymatically ligated to the 3' end of an RNA molecule. Alternatively, it can be used to synthesize a ligand for a specific RNA aptamer, such as RNA Mango, enabling the purification of the aptamer-tagged RNA and its associated ribonucleoprotein (RNP) complexes. The desthiobiotin-streptavidin interaction allows for the efficient capture of these RNP complexes on beads, while the gentle elution with biotin ensures that the delicate RNA-protein interactions are preserved for downstream analysis by techniques like mass spectrometry or Western blotting.

Utility in Cell-Staining and Antigen-Labeling Assays

In applications such as immunofluorescence and flow cytometry, the detection of specific cellular targets often relies on the high-affinity interaction between biotin and streptavidin. Desthiobiotin-labeled molecules, prepared using this compound, serve as effective alternatives to their biotinylated counterparts in cell-staining and antigen-labeling assays. nih.gov

The primary amine allows for the straightforward conjugation of this compound to antibodies or other targeting proteins. These labeled proteins can then be used for direct or indirect staining protocols. A key advantage of the desthiobiotin system is the reversibility of binding. This allows for the possibility of stripping streptavidin-based detection reagents from a sample and re-probing with a different ligand, which is difficult to achieve with the nearly irreversible biotin-streptavidin bond. nih.gov This feature is particularly useful in multiplexed imaging experiments where sequential probing of the same sample is required.

DNA-Encoded Library (DEL) Synthesis and Screening

DNA-Encoded Library (DEL) technology enables the synthesis and screening of massive combinatorial chemical libraries, often containing billions of distinct small molecules. Each molecule in the library is covalently attached to a unique DNA oligonucleotide that serves as an identifiable barcode. This compound can be incorporated into DEL synthesis in several strategic ways.

Firstly, it can be used as a building block in the combinatorial synthesis itself. By reacting the amine group with a carboxylic acid on the growing small molecule, a desthiobiotin moiety is introduced into a subset of the library members. This provides a built-in affinity handle that can be used for affinity-based screening against targets other than streptavidin, or for validating the library synthesis and selection process. Indeed, incorporating a desthiobiotin-containing building block allows for a powerful validation experiment: the selection of the library against immobilized streptavidin should specifically enrich for the DNA tags corresponding to the molecules that contain the desthiobiotin handle. rsc.orgnih.gov

Secondly, the amine functionality of the compound allows it to act as a linker to attach the initial chemical scaffold to the DNA barcode at the start of the library synthesis. nih.govacs.org The flexible PEG4 spacer can improve the accessibility of the small molecule for interaction with its protein target, potentially improving hit rates during the screening phase.

Table 2: Compound Names Mentioned

Compound Name
This compound
Biotin
Desthiobiotin
Streptavidin
Avidin
PROTAC
Pomalidomide
Iodoacetamide-desthiobiotin

Incorporation as a Validation Tag in DEL Construction

DNA-encoded library (DEL) technology enables the synthesis and screening of vast collections of chemical compounds for drug discovery. The fidelity of the library is paramount, meaning that each DNA tag must accurately correspond to the chemical moiety it encodes. Validation steps are therefore critical throughout the multi-step synthesis of a DEL.

This compound can serve as a validation tag to confirm the efficiency of chemical coupling reactions at various stages of DEL synthesis. The primary amine group of the molecule allows it to be incorporated as a building block in the library. Following its coupling to the DNA tag, the presence of the desthiobiotin moiety can be verified through its affinity for streptavidin.

The process would typically involve:

Coupling: this compound is reacted with a DNA-tagged scaffold.

Capture: The reaction mixture is exposed to streptavidin-coated beads or surfaces.

Detection and Quantification: Successful coupling is confirmed by the capture of the DNA tags on the streptavidin support, which can be quantified using methods like quantitative PCR (qPCR).

The key advantage of using desthiobiotin over biotin in this context is the ability to gently elute the captured DNA-tagged compounds. This allows for the recovery and further analysis of the validated library members, ensuring the quality and integrity of the DEL.

Key Properties of this compound for DEL Validation
PropertySignificance in DEL Validation
Terminal Primary AmineEnables covalent attachment to DNA-tagged scaffolds as a building block.
Desthiobiotin MoietyProvides a specific affinity handle for streptavidin-based capture and validation.
PEG4 SpacerIncreases aqueous solubility and minimizes steric hindrance, improving reaction efficiency.
Reversible Streptavidin BindingAllows for the mild elution and recovery of validated library members for subsequent steps.

Application in Novel Ligand Discovery

The discovery of novel ligands for protein targets is a cornerstone of drug development and chemical biology. Affinity-based methods are powerful tools for identifying such ligands from complex chemical libraries. This compound is utilized to create affinity probes for the capture and isolation of potential binding partners.

In a typical workflow, a known protein of interest is "baited" by conjugating it with this compound. The primary amine of the reagent can be coupled to carboxyl groups on the protein, forming a stable amide bond. This desthiobiotinylated protein is then immobilized on a streptavidin support, creating an affinity matrix.

This matrix is subsequently incubated with a library of potential ligands. Molecules that bind to the target protein are captured and retained on the support. After washing away non-specific binders, the captured ligands can be eluted under mild conditions by adding a solution of free biotin. thermofisher.com This gentle elution is a significant advantage over the harsh conditions required to break the biotin-streptavidin interaction, which can denature both the target protein and the eluted ligands. thermofisher.comnih.gov The recovered ligands can then be identified and further characterized.

The reversible binding of desthiobiotin to streptavidin is a critical feature for this application. thermofisher.com It ensures that the isolated ligands are obtained in their native, active state, which is essential for subsequent validation and development.

Comparison of Biotin and Desthiobiotin Binding to Streptavidin
FeatureBiotinDesthiobiotin
Binding Affinity (Kd)~10-15 M~10-11 M thermofisher.com
Binding NatureEssentially irreversibleReversible thermofisher.com
Elution ConditionsHarsh, denaturing conditionsMild, competitive displacement with free biotin thermofisher.comnih.gov

Mechanistic Insights into Desthiobiotin Streptavidin Reversible Binding

Comparative Binding Affinities with Biotin-Streptavidin System

The primary difference between the desthiobiotin-streptavidin and biotin-streptavidin interactions lies in their binding affinities. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to streptavidin with high specificity but with a significantly lower affinity compared to biotin. interchim.friris-biotech.de This reduced affinity is the key to the reversibility of the interaction.

The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, with a Kd in the range of 10⁻¹⁵ M. interchim.frresearchgate.net In contrast, the desthiobiotin-streptavidin interaction has a Kd of approximately 10⁻¹¹ M. interchim.frresearchgate.netbroadpharm.comthermofisher.com This difference of four orders of magnitude means that the desthiobiotin-streptavidin complex is significantly less stable, making it susceptible to dissociation. researchgate.net

CompoundDissociation Constant (Kd) with StreptavidinReference
Biotin~10⁻¹⁵ M interchim.frresearchgate.net
Desthiobiotin~10⁻¹¹ M interchim.frresearchgate.netbroadpharm.comthermofisher.com

The structural basis for this difference in affinity lies in the thiophene (B33073) ring of biotin, which is absent in desthiobiotin. nih.gov The sulfur atom in the thiophene ring plays a crucial role in the tight and essentially irreversible binding to the streptavidin pocket. nih.gov The absence of this sulfur atom in desthiobiotin results in a weaker, yet still specific, interaction.

Elution Mechanisms under Mild Conditions

The weaker binding affinity of desthiobiotin to streptavidin allows for the elution of desthiobiotin-tagged molecules under mild, non-denaturing conditions. nih.govthermofisher.cn This is a significant advantage over the biotin-streptavidin system, which often requires harsh conditions such as extreme pH, high temperatures, or denaturing agents like 8M guanidine-HCl to break the interaction, potentially compromising the integrity and biological activity of the eluted molecules. iris-biotech.dethermofisher.cn

The most common method for eluting desthiobiotinylated molecules is through competitive displacement with free biotin. interchim.frnih.gov By introducing an excess of free biotin, the desthiobiotin-tagged molecules are displaced from the streptavidin binding sites due to the much higher affinity of biotin for streptavidin. nih.govnih.gov This allows for the gentle release of the target molecules in their native state. A buffered solution of biotin is typically used for this purpose. nih.govthermofisher.cnepicypher.com This "soft release" characteristic is particularly beneficial in applications like pull-down assays, as it minimizes the co-purification of endogenous biotinylated molecules which would remain bound to the streptavidin support. interchim.frbroadpharm.com

Role of PEG Spacer in Binding Dynamics and Accessibility

The Amine-PEG4-Desthiobiotin molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer, which plays a critical role in the binding dynamics and accessibility of the desthiobiotin moiety to the streptavidin binding pocket. The PEG spacer is a flexible, hydrophilic chain that confers several advantages. thermofisher.comprecisepeg.com

Firstly, the PEG spacer increases the water solubility of the molecule, which can be beneficial when working with biomolecules in aqueous environments. thermofisher.comprecisepeg.com Secondly, the length and flexibility of the PEG4 spacer physically separate the desthiobiotin tag from the molecule to which it is attached. nih.gov This separation minimizes steric hindrance, allowing the desthiobiotin to more easily access the deep binding pocket of the streptavidin tetramer. precisepeg.com The flexibility of the PEG chain enables the desthiobiotin to orient itself optimally for binding. nih.gov

Furthermore, the hydrophilic nature of the PEG spacer can help to reduce non-specific binding of the labeled molecule to surfaces or other proteins, thereby improving the specificity of the interaction. nih.gov In essence, the PEG4 spacer acts as a flexible arm that enhances the efficiency and specificity of the desthiobiotin-streptavidin interaction by improving solubility and reducing steric constraints. cymaris.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Amine-PEG4-Desthiobiotin Analogues

The core structure of this compound is ripe for modification to enhance its functionality and expand its experimental utility. Research is moving towards the creation of sophisticated analogues with tailored properties for specific applications.

Key areas of development include:

Incorporation of Cleavable Linkers: While the desthiobiotin-streptavidin interaction is reversible, next-generation analogues are being designed with explicitly cleavable linkers within the PEG4 spacer arm. tum.denih.gov These linkers can be engineered to be sensitive to specific stimuli such as light (photocleavable), specific enzymes, or changes in pH. axispharm.com This allows for even milder and more controlled release of captured biomolecules, which is crucial for preserving the integrity of delicate protein complexes and reducing background contaminants during sample preparation for mass spectrometry. nih.gov

Bioorthogonal and Multi-Functional Probes: The terminal amine of this compound serves as a versatile handle for introducing other functionalities. Future analogues will increasingly feature bioorthogonal reactive groups, such as azides or alkynes, enabling their use in copper-catalyzed or strain-promoted click chemistry reactions. researchgate.netbiosyn.com This allows for the precise labeling of biomolecules in complex biological systems without interfering with native biochemical processes. biosyn.com Furthermore, trifunctional probes are emerging that combine desthiobiotin, a bioorthogonal handle, and a fluorescent reporter dye (e.g., TAMRA) in a single molecule. vectorlabs.com These multi-functional analogues enable researchers to visualize, capture, and identify target proteins using a single probe.

Isotopically Labeled Analogues: For quantitative proteomics, isotopically labeled desthiobiotin analogues, such as isoDTB (isotopically labeled desthiobiotin azide), are being developed. nih.gov These tags, which incorporate heavy isotopes (e.g., ¹³C and ¹⁵N), allow for the differential labeling of two or more biological samples. When analyzed by mass spectrometry, the mass difference between the heavy and light tags enables precise quantification of protein abundance or changes in protein modification levels between different states, such as diseased versus healthy tissue. nih.gov This approach significantly enhances the power of chemoproteomic experiments aimed at identifying covalent drug targets or mapping protein reactivity. nih.gov

Table 1: Comparison of Next-Generation Desthiobiotin Analogue Features
Analogue TypeKey FeaturePrimary AdvantageEmerging Application
Cleavable Linker ProbesStimuli-responsive cleavage site (e.g., photocleavable, enzyme-labile)Highly controlled, non-denaturing elution; reduced backgroundAnalysis of transient protein-protein interactions
Trifunctional ProbesContains desthiobiotin, a fluorophore, and a bioorthogonal groupEnables visualization, enrichment, and identification with one moleculeIn-situ imaging followed by proteomic analysis of the labeled targets
Isotopically Labeled Probes (e.g., isoDTB)Incorporation of stable heavy isotopesPrecise relative quantification of proteins in different samplesQuantitative cysteine reactivity profiling for antibiotic development

Expansion of Applications in Chemical Biology and Drug Discovery

Building on its established use in affinity purification, this compound and its future analogues are poised to become central tools in addressing key challenges in chemical biology and drug discovery.

Targeted Protein Degradation (TPD): this compound is already utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.comdcchemicals.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov Future research will expand the use of this linker chemistry to other TPD strategies, such as Lysosome-Targeting Chimeras (LYTACs), which direct extracellular and membrane proteins to the lysosome for degradation. The hydrophilic and flexible nature of the PEG4 linker is critical for optimizing the formation of the ternary complex required for degradation. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy used to identify the active members of entire enzyme families within complex proteomes. nih.gov Desthiobiotin-based probes are integral to ABPP for the enrichment of labeled enzymes. thermofisher.comthermofisher.comfishersci.ca The amine group of this compound can be readily derivatized to attach a reactive "warhead" that covalently binds to the active site of a specific enzyme class, such as serine hydrolases or kinases. nih.gov This allows for the assessment of enzyme activity in native biological systems and is a key method for discovering novel drug targets and evaluating inhibitor specificity. fishersci.ca

Target Deconvolution and Off-Target Profiling: A major challenge in drug development is identifying the full spectrum of protein targets for a bioactive small molecule. Photo-crosslinkable and bioorthogonal analogues of this compound are being developed to address this. These probes can be attached to a drug candidate without significantly altering its activity. Upon exposure to UV light, the probe covalently links the drug to its protein targets in live cells. Subsequent enrichment using the desthiobiotin tag allows for the identification of these targets by mass spectrometry, providing a comprehensive view of a drug's mechanism of action and potential off-target liabilities. nih.gov

Integration with Advanced Analytical Techniques

The evolution of this compound analogues is proceeding in lockstep with advances in analytical instrumentation. The unique properties of these probes are being leveraged to enhance the capabilities of state-of-the-art analytical methods.

Advanced Mass Spectrometry (MS): The mild elution conditions afforded by desthiobiotin are highly advantageous for MS-based proteomics, as they minimize the co-purification of non-specific proteins and endogenously biotinylated molecules that can interfere with analysis. vectorlabs.com Next-generation desthiobiotin probes are being designed specifically for advanced MS workflows, such as those that use Tandem Mass Tags (TMT) for multiplexed quantitative proteomics. nih.gov These workflows allow for the simultaneous comparison of protein expression across multiple samples, increasing throughput for applications like kinome profiling. nih.gov

Super-Resolution Microscopy (SRM): To visualize biological processes with nanoscale resolution, fluorescent probes are essential. nih.govbiotium.com By conjugating this compound to bright, photostable fluorescent dyes suitable for techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy, researchers can create probes for high-resolution imaging. nih.govthermofisher.com These probes would allow for the precise localization of a target protein within a cell, followed by the affinity purification and identification of its interaction partners, providing a powerful link between spatial location and biochemical function.

Single-Cell Proteomics: A frontier in biology is the characterization of protein expression in individual cells, which is often masked by bulk tissue analysis. nih.govnih.gov While technically challenging, the principles of affinity capture using desthiobiotin probes are being adapted for the minute protein quantities present in single cells. cellenion.com Future developments will focus on integrating desthiobiotin-based enrichment strategies with ultra-sensitive mass spectrometry and microfluidic platforms to enable deep proteome coverage at the single-cell level, revolutionizing our understanding of cellular heterogeneity in health and disease.

Table 2: Integration of this compound Analogues with Advanced Analytical Methods
Analytical TechniqueRole of Desthiobiotin AnalogueResearch Advancement
Quantitative Mass Spectrometry (e.g., TMT-MS)Isotopically labeled tags for relative quantification and mild elution for clean samples.High-throughput profiling of enzyme activity and drug target engagement. nih.gov
Super-Resolution Microscopy (e.g., STORM, STED)Conjugation to photostable fluorophores for nanoscale imaging.Correlating a protein's precise subcellular location with its interaction network.
Single-Cell ProteomicsMiniaturized affinity enrichment of proteins from individual cells.Uncovering cellular heterogeneity and identifying rare cell populations. nih.govcellenion.com

Q & A

Basic Research Questions

Q. What are the structural components of Amine-PEG4-Desthiobiotin, and how do they influence its biochemical applications?

  • Answer : this compound comprises three functional units:

  • Desthiobiotin : A monocyclic, sulfur-free biotin analog that binds reversibly to streptavidin/avidin with lower affinity (Kd ~10⁻⁷ M) than biotin, enabling gentle elution in affinity purification .
  • PEG4 spacer : A tetraethylene glycol chain enhancing water solubility (predicted logP: -1.2) and reducing steric hindrance during biomolecular conjugation .
  • Amine group : A primary amine (-NH₂) enabling covalent conjugation to carboxylates (via EDC/NHS chemistry) or other electrophilic groups (e.g., NHS esters, aldehydes) .
  • Methodological Tip: Validate conjugation efficiency using MALDI-TOF or SDS-PAGE with streptavidin-HRP for desthiobiotin detection .

Q. How should researchers optimize storage and handling of this compound to maintain stability?

  • Answer :

  • Storage : Lyophilized powder is stable at -20°C for ≥12 months. Reconstituted solutions (e.g., in DMSO or PBS) should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
  • Handling : Protect from light to prevent PEG oxidation. Use anhydrous solvents (e.g., DMF) for reactions to minimize hydrolysis of the amine group .
  • Data Note: PEG4 spacers degrade at >50°C; avoid heating during conjugation .

Advanced Research Questions

Q. What experimental strategies mitigate non-specific binding when using this compound in streptavidin-based assays?

  • Answer : Non-specific binding often arises from:

  • Residual biotin contamination : Pre-block streptavidin-coated surfaces with free biotin (1 mM, 30 min) to saturate high-affinity sites before introducing desthiobiotin conjugates .
  • Hydrophobic PEG interactions : Include 0.1% Tween-20 in buffers to reduce aggregation.
  • Methodological Tip: Use surface plasmon resonance (SPR) to quantify binding kinetics and optimize desthiobiotin:streptavidin molar ratios .

Q. How can this compound improve the design of PROTACs (Proteolysis Targeting Chimeras)?

  • Answer : As a linker, this compound connects E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors). Key considerations:

  • PEG length : PEG4 balances flexibility and steric bulk, enabling efficient ubiquitination without hindering ternary complex formation .
  • Reversible binding : Desthiobiotin allows post-assay recovery of PROTACs for reuse, reducing costs in high-throughput screens .
  • Experimental Design: Compare degradation efficiency (e.g., Western blot for target protein) using linkers of varying PEG lengths (PEG2 vs. PEG4) .

Q. What analytical methods resolve contradictions in binding affinity data for this compound conjugates?

  • Answer : Discrepancies may arise from:

  • Batch variability : Verify desthiobiotin activity via competitive ELISA with biotin-FITC .
  • Conjugation efficiency : Quantify amine group availability pre/post-conjugation using TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay .
  • Advanced Technique: Isothermal titration calorimetry (ITC) provides precise Kd measurements for desthiobiotin-streptavidin interactions .

Methodological Optimization Table

Parameter Recommendation Evidence
Conjugation pH7.4–8.5 (maximizes amine reactivity)
Reaction Time2–4 hours at 25°C (avoids PEG hydrolysis)
Solubility in PBS10 mg/mL (pre-filter with 0.2 µm membrane)
Desthiobiotin Elution2 mM biotin in PBS, pH 6.0 (gentle displacement)

Key Research Considerations

  • Ethical Compliance : Use desthiobiotin conjugates in vitro only; avoid human/animal applications per manufacturer guidelines .
  • Data Reproducibility : Document PEG4 spacer lot numbers, as polydispersity (PDI) impacts conjugate uniformity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.